1-Cyclohexyl-2-methyl-1H-indene
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Overview
Description
1-Cyclohexyl-2-methyl-1H-indene is an organic compound belonging to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-methyl-1H-indene can be synthesized through several methods. One common approach involves the cyclization of 2-alkyl-1-ethynylbenzene derivatives. This reaction can be catalyzed by transition metals such as ruthenium or platinum under specific conditions, leading to the formation of the indene ring system . Another method involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a rhodium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-2-methyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Introduction of various functional groups such as halides, nitro groups, or sulfonic acids.
Scientific Research Applications
1-Cyclohexyl-2-methyl-1H-indene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of high-performance materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-2-methyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
2-Methyl-1H-indene: Shares a similar indene structure but lacks the cyclohexyl group.
1H-Indene: The parent compound without any substituents.
Properties
CAS No. |
646507-68-8 |
---|---|
Molecular Formula |
C16H20 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
1-cyclohexyl-2-methyl-1H-indene |
InChI |
InChI=1S/C16H20/c1-12-11-14-9-5-6-10-15(14)16(12)13-7-3-2-4-8-13/h5-6,9-11,13,16H,2-4,7-8H2,1H3 |
InChI Key |
WJQHDCHTAOMIAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C1C3CCCCC3 |
Origin of Product |
United States |
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